4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is commonly referred to as BTBAM and is a highly potent inhibitor of several enzymes.
Wirkmechanismus
The mechanism of action of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide involves the inhibition of several enzymes, including the proteasome. This leads to the accumulation of proteins within cells, which can have various effects on cellular function. Additionally, BTBAM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide are diverse and depend on the specific enzyme that is inhibited. However, some common effects include the accumulation of proteins within cells, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide in lab experiments is its highly potent inhibitory effect on several enzymes. This makes it a valuable tool for the study of protein degradation and the identification of new drug targets. However, one major limitation of this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the study of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide. One potential direction is the development of new derivatives of this compound with improved potency and selectivity for specific enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of BTBAM and its potential as a cancer treatment. Finally, the development of new methods for the delivery of this compound to cells and tissues could also be an important area of future research.
Conclusion:
In conclusion, 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide is a highly potent inhibitor of several enzymes with diverse biochemical and physiological effects. This compound is widely used in scientific research for the study of protein degradation, the identification of new drug targets, and the potential treatment of cancer. However, its potential toxicity and limitations in lab experiments must also be considered. Finally, there are several future directions for the study of BTBAM, including the development of new derivatives, further research on its biochemical and physiological effects, and the development of new methods for its delivery to cells and tissues.
Synthesemethoden
The synthesis of 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide involves the reaction of aniline with tert-butyl isocyanide in the presence of a palladium catalyst. The reaction is then followed by the addition of benzoyl chloride to the reaction mixture. The resulting product is purified using column chromatography to obtain 4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-[(Anilinocarbonyl)amino]-N-(tert-butyl)benzamide is widely used in scientific research for its various biochemical and physiological effects. This compound is a highly potent inhibitor of several enzymes, including the proteasome, a major protein degradation pathway in cells. Therefore, BTBAM is widely used in the study of protein degradation and the identification of new drug targets. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide |
---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-tert-butyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)21-16(22)13-9-11-15(12-10-13)20-17(23)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,22)(H2,19,20,23) |
InChI-Schlüssel |
UFJLIVRNPPWEBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.